N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
Description
N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-methyl-1,3-oxazole substituent at the para position of the benzene ring and a 2,3-dimethoxy-2-methylpropyl group attached to the sulfonamide nitrogen.
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-12-18-15(9-23-12)13-5-7-14(8-6-13)24(19,20)17-10-16(2,22-4)11-21-3/h5-9,17H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMYNQILOFYZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C)(COC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 2-methyl-1,3-oxazole moiety and a dimethoxy-2-methylpropyl group. The structural formula can be represented as follows:
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Sulfonamide Group | -SO₂NH₂ |
| Benzene Ring | Aromatic hydrocarbon |
| 2-Methyl-1,3-Oxazole | Heterocyclic aromatic compound |
| Dimethoxy-2-Methylpropyl | Alkyl substituent enhancing lipophilicity |
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential antibacterial activity. Studies indicate that modifications in the structure can enhance efficacy against various bacterial strains. Notably, compounds with heteroaromatic substituents on the benzene ring have shown increased antibacterial activity compared to their unsubstituted counterparts .
Acetylcholinesterase Inhibition
Research has highlighted that certain sulfonamide derivatives exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The oxazole ring in this compound may contribute to its ability to interact with the active site of AChE, potentially leading to therapeutic applications in cognitive disorders .
Case Studies
- In Vitro Studies : A study evaluated the acetylcholinesterase inhibitory activity of various sulfonamide derivatives, including those similar to our compound. The results indicated an IC50 value of approximately 5 µM for related compounds, suggesting moderate potency .
- Structure-Activity Relationship (SAR) : Research on sulfonamides has established that the position and nature of substituents significantly affect biological activity. For instance, compounds with electron-donating groups at specific positions on the benzene ring exhibited enhanced antibacterial properties .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N-(2,6-dimethoxypyrimidin-4-yl)-4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]benzene-1-sulfonamide
- Structural Differences :
- The pyrimidine ring in this compound replaces the oxazole-alkyl chain in the target molecule, introducing a larger aromatic system with two methoxy groups.
- A diazenyl linker (-N=N-) connects the benzene ring to an imidazole group, contrasting with the direct oxazole substitution in the target compound.
- Functional Implications: The diazenyl group may enhance π-π stacking interactions or redox activity compared to the oxazole’s electron-deficient aromatic system.
Aleglitazar (C24H23NO5S)
- Structural Differences :
- Aleglitazar features a benzothiophene core with a methoxypropionic acid chain and a 5-methyl-2-phenyloxazol-4-yl ethoxy group, contrasting with the simpler benzene-sulfonamide scaffold of the target compound.
- The methoxypropionic acid chain enhances solubility and pharmacokinetics, whereas the target compound’s dimethoxy-methylpropyl group may prioritize lipophilicity .
Sulfonamide Derivatives in Patent Literature
- Example 52 (Patent, ):
- Contains a trifluoroacetamido group and a tetrahydrofuran substituent, introducing strong electron-withdrawing effects and conformational constraints absent in the target compound.
- Synthetic Routes :
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
